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molecular formula C12H13NO2 B1267908 Ethyl 2-cyano-3-phenylpropanoate CAS No. 6731-58-4

Ethyl 2-cyano-3-phenylpropanoate

Cat. No. B1267908
M. Wt: 203.24 g/mol
InChI Key: SYKQOFCBFHMCJV-UHFFFAOYSA-N
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Patent
US04863904

Procedure details

To a solution of 406 mg of 2-cyano-3-phenylpropionic acid ethyl ester in 10 ml of ethanol were added 1.1 ml of a 2N-aqueous sodium hydroxide solution, and then the mixture was stirred for 16 hours at room temperature. The reaction mixture was concentrated under reduced pressure, and the residue was dissolved in water and washed with diethyl ether. The aqueous solution was adjusted to a pH of 2 by adding a 2N-hydrochloric acid and extracted with diethyl ether. The ethereal layer was washed with water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to obtain 324 mg of 2-cyano-3-phenylpropionic acid.
Quantity
406 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:15])[CH:5]([C:13]#[N:14])[CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)C.[OH-].[Na+]>C(O)C>[C:13]([CH:5]([CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[C:4]([OH:15])=[O:3])#[N:14] |f:1.2|

Inputs

Step One
Name
Quantity
406 mg
Type
reactant
Smiles
C(C)OC(C(CC1=CC=CC=C1)C#N)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 16 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in water
WASH
Type
WASH
Details
washed with diethyl ether
ADDITION
Type
ADDITION
Details
by adding a 2N-hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
WASH
Type
WASH
Details
The ethereal layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(#N)C(C(=O)O)CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 324 mg
YIELD: CALCULATEDPERCENTYIELD 92.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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